Desirudin

説明

レバスは、デシルジンとしても知られており、血液凝固過程の中心的な酵素であるトロンビンの強力かつ選択的な阻害剤です。デシルジンは、医療用ヒル(ミミズ)の唾液に含まれる天然の抗凝固剤であるヒルジンを組換えで作ったものです。 主に、選択的股関節または膝関節置換術を受ける患者における深部静脈血栓症の予防に使用されます .

2. 製法

合成経路と反応条件: デシルジンは、組換えDNA技術を用いて製造されます。ヒルジンをコードする遺伝子を酵母細胞に挿入し、酵母細胞でタンパク質を発現させます。 その後、タンパク質を精製してデシルジンを得ます .

工業的生産方法: デシルジンの工業的生産には、以下の手順が含まれます。

遺伝子クローニング: ヒルジンをコードする遺伝子を適切な発現ベクターにクローニングします。

形質転換: ベクターを酵母細胞に導入し、発酵プロセスで培養します。

発現: 酵母細胞はヒルジンタンパク質を発現します。

準備方法

Synthetic Routes and Reaction Conditions: Desirudin is produced using recombinant DNA technology. The gene encoding hirudin is inserted into yeast cells, which then express the protein. The protein is subsequently purified to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Gene Cloning: The gene encoding hirudin is cloned into a suitable expression vector.

Transformation: The vector is introduced into yeast cells, which are then cultured in a fermentation process.

Expression: The yeast cells express the hirudin protein.

Purification: The protein is purified using chromatographic techniques to obtain this compound in its active form.

化学反応の分析

反応の種類: デシルジンは、酸化や還元などの典型的な化学反応よりも、主に酵素反応を起こします。デシルジンは、トロンビンの活性部位に結合することで、トロンビンを特異的に阻害します。

一般的な試薬と条件:

試薬: 組換えDNA技術試薬、酵母培養培地、クロマトグラフィー樹脂。

条件: 制御された温度での発酵、精製中のpH調整。

生成される主な生成物: 生成される主な生成物は、抗凝固剤として使用されるデシルジンそのものです .

4. 科学研究への応用

デシルジンは、以下を含むいくつかの科学研究への応用があります。

化学: タンパク質-タンパク質相互作用と酵素阻害の研究におけるモデルタンパク質として使用されます。

生物学: 血液凝固経路と様々な生理学的プロセスにおけるトロンビンの役割に関する研究に使用されます。

医学: 手術を受ける患者における血栓塞栓症の予防における有効性を評価するための臨床研究に使用されます。

科学的研究の応用

Desirudin has several scientific research applications, including:

Chemistry: Used as a model protein for studying protein-protein interactions and enzyme inhibition.

Biology: Employed in research on blood coagulation pathways and the role of thrombin in various physiological processes.

Medicine: Used in clinical studies to evaluate its efficacy in preventing thromboembolic events in patients undergoing surgery.

Industry: Applied in the pharmaceutical industry for the development of anticoagulant therapies.

作用機序

デシルジンは、血液凝固カスケードの中心的な役割を果たす酵素であるトロンビンを特異的に阻害することで効果を発揮します。デシルジンは、遊離循環型トロンビンと血栓結合型トロンビンの両方に結合し、フィブリノーゲンからフィブリンへの変換を阻害します。これは血栓形成における重要なステップです。 この阻害は、手術を受ける患者における血栓(血塊)形成のリスクを軽減します .

類似の化合物:

レピルジン: 抗凝固剤として使用される別の組換えヒルジン。

ビバリルジン: トロンビンを阻害する合成ペプチド。

アルガトロバン: 小分子直接トロンビン阻害薬。

比較:

デシルジンとレピルジン: どちらも組換えヒルジンですが、デシルジンはわずかに異なるアミノ酸配列を持ち、これが結合親和性と薬物動態に影響を与える可能性があります。

デシルジンとビバリルジン: ビバリルジンは、デシルジンよりも半減期が短い合成ペプチドであり、抗凝固作用の急速な発現と消失を必要とする手技に適しています。

デシルジンとアルガトロバン: アルガトロバンは、作用機序が異なる小分子阻害薬であり、ヘパリン誘発性血小板減少症の患者に使用されます.

デシルジンのユニークさは、トロンビンに対する高い特異性と、遊離型と血栓結合型トロンビンの両方を阻害する能力にあり、臨床設定における貴重な抗凝固剤となっています。

類似化合物との比較

Lepirudin: Another recombinant hirudin used as an anticoagulant.

Bivalirudin: A synthetic peptide that also inhibits thrombin.

Argatroban: A small molecule direct thrombin inhibitor.

Comparison:

Desirudin vs. Lepirudin: Both are recombinant hirudins, but this compound has a slightly different amino acid sequence, which may affect its binding affinity and pharmacokinetics.

This compound vs. Bivalirudin: Bivalirudin is a synthetic peptide with a shorter half-life compared to this compound, making it more suitable for procedures requiring rapid onset and offset of anticoagulation.

This compound vs. Argatroban: Argatroban is a small molecule inhibitor with a different mechanism of action and is used in patients with heparin-induced thrombocytopenia.

This compound’s uniqueness lies in its high specificity for thrombin and its ability to inhibit both free and clot-bound thrombin, making it a valuable anticoagulant in clinical settings.

生物活性

Desirudin is a recombinant direct thrombin inhibitor derived from hirudin, a naturally occurring anticoagulant found in the saliva of medicinal leeches. It is primarily indicated for the prevention of deep vein thrombosis (DVT) in patients undergoing hip replacement surgery. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and safety profile.

This compound functions as a bivalent direct thrombin inhibitor , meaning it binds to two sites on thrombin: the active site and exosite 1. This dual binding enhances its anticoagulant effect compared to univalent inhibitors like argatroban, which only target the active site. The binding affinity of this compound for thrombin is exceptionally high, with an inhibition constant () around M, making it more potent than other direct thrombin inhibitors such as bivalirudin and argatroban .

Pharmacodynamics

The biological activity of this compound is assessed through its ability to prolong the activated partial thromboplastin time (aPTT), a measure of blood coagulation. Following subcutaneous administration, this compound demonstrates a dose-dependent increase in aPTT:

- Mean Peak aPTT Prolongation : Approximately 1.38 times the baseline value (range: 0.58 to 3.41) after administration of 15 mg every 12 hours .

- Effect on Other Enzymes : this compound does not significantly affect other components of the hemostatic system, including factors IXa, Xa, and plasmin .

Pharmacokinetics

This compound exhibits rapid absorption and elimination characteristics:

- Absorption : Nearly 100% bioavailability after subcutaneous injection, with peak plasma concentrations reached within 1 to 3 hours .

- Half-life : The mean terminal elimination half-life is approximately 2 hours post-subcutaneous administration .

- Volume of Distribution : Approximately 0.25 L/kg .

Clinical Applications

This compound is primarily used for DVT prophylaxis in surgical patients. Clinical trials have demonstrated its efficacy and safety profile:

- Efficacy : In multicenter trials, this compound was shown to be more effective than unfractionated heparin and enoxaparin for DVT prevention in patients undergoing elective hip replacement surgery .

- Safety : The incidence of major bleeding events was comparable to that seen with standard heparin therapies. In one study involving over 2,000 patients, no major bleeds or VTE-related deaths were reported .

Case Studies and Clinical Trials

Several key studies highlight the effectiveness and safety of this compound:

Side Effects

Common side effects associated with this compound include:

- Bleeding complications (e.g., hematomas)

- Allergic reactions (low incidence)

- Injection site reactions

In clinical trials, the overall safety profile was favorable, with serious hemorrhagic events occurring at rates comparable to those seen with other anticoagulants .

特性

IUPAC Name |

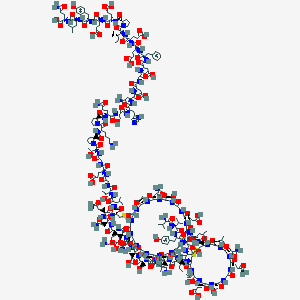

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWBJDRHGNULKG-OUMQNGNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C287H440N80O110S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153094 | |

| Record name | Desirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6963 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Desirudin is a direct, highly selective thrombin inhibitor. Reversibly binds to the active thrombin site of free and clot-associated thrombin. Inhibits fibrin formation, activation of coagulation factors V, VII, and XIII, and thrombin-induced platelet aggregation resulting in a dose-dependent prolongation of the activated partial thromboplastin time (aPTT). | |

| Record name | Desirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120993-53-5 | |

| Record name | Desirudin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120993535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desirudin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desirudin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。